Hexakis(4-fluorophenyl)benzene
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Overview
Description
Hexakis(4-fluorophenyl)benzene is a polyphenyl compound characterized by the presence of six 4-fluorophenyl groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexakis(4-fluorophenyl)benzene typically involves the cyclotrimerization of 4,4’-difluorodiphenylacetylene. One method involves the use of dicobalt octacarbonyl as a catalyst in 1,4-dioxane under a nitrogen atmosphere. The reaction mixture is refluxed at 100°C for 24 hours . Despite the challenging nature of this synthesis, it remains a crucial step in obtaining the desired compound.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound, primarily due to the complexity and specificity of the synthetic routes involved. Most preparations are conducted on a laboratory scale for research purposes.
Chemical Reactions Analysis
Types of Reactions: Hexakis(4-fluorophenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and catalysts such as palladium in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of this compound.
Scientific Research Applications
Hexakis(4-fluorophenyl)benzene has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex polyphenyl compounds and as a model compound for studying aromatic interactions.
Biology and Medicine:
Mechanism of Action
The mechanism by which hexakis(4-fluorophenyl)benzene exerts its effects is primarily related to its structural properties. The presence of multiple fluorine atoms can influence the compound’s electronic distribution, making it a valuable tool for studying aromatic interactions and electronic effects in organic molecules.
Comparison with Similar Compounds
Hexakis(4-trifluoromethylphenyl)benzene: Similar in structure but with trifluoromethyl groups instead of fluorine atoms.
Hexakis(4-hydroxyphenyl)benzene: Contains hydroxy groups, offering different reactivity and applications.
Hexakis(4-aminophenyl)benzene:
Uniqueness: Hexakis(4-fluorophenyl)benzene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable for studying the effects of fluorine substitution in aromatic systems.
Properties
CAS No. |
920536-35-2 |
---|---|
Molecular Formula |
C42H24F6 |
Molecular Weight |
642.6 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(4-fluorophenyl)benzene |
InChI |
InChI=1S/C42H24F6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24H |
InChI Key |
UTPLGQAHMOGCAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)F |
Origin of Product |
United States |
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